molecular formula C18H24ClNO13 B593194 2-Chloro-4-nitrophenyl-beta-D-cellobioside CAS No. 135743-28-1

2-Chloro-4-nitrophenyl-beta-D-cellobioside

Cat. No.: B593194
CAS No.: 135743-28-1
M. Wt: 497.834
InChI Key: RFGBZYLCQCJGOG-KFRZSCGFSA-N
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Description

2-Chloro-4-nitrophenyl-beta-D-cellobioside is a chromogenic substrate for cellulase activity . It is suitable for kinetic characterization of cellulases and is useful for biofuels research to measure cellulase activity for optimum ethanol production .


Molecular Structure Analysis

The molecular weight of this compound is 497.83 . The IUPAC name is 2-chloro-4-nitrophenyl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside .


Physical and Chemical Properties Analysis

This compound is a solid compound . It is soluble in DMSO and in water . .

Scientific Research Applications

  • Enhancing Synthetic Capability of endo-Glycoceramidase : A study by Durand et al. (2016) found that a mutation in endo-glycoceramidase II from Rhodococcus sp. combined with the use of 2-chloro-4-nitrophenyl β-cellobioside allowed for efficient synthesis of alkyl β-cellobioside derivatives. This was attributed to a lower KM value for the hydrolysis of this substrate and increased transglycosylation yields.

  • Studying Enzyme Specificity in Cellulomonas fimi : Research by Tull et al. (1991) demonstrated that the exoglucanase from Cellulomonas fimi could utilize substituted phenyl beta-glucosides as substrates, including 2',4'-dinitrophenyl beta-D-glucopyranoside, which is closely related to 2-Chloro-4-nitrophenyl-beta-D-cellobioside.

  • Assaying Cellobiohydrolase I Activity : Wu et al. (2006) developed a new assay for determining cellobiohydrolase I activity using dynamic ultraviolet spectroscopy of substrates like p-nitrophenyl beta-D-cellobioside (Wu, Zhao, & Gao, 2006). This method allowed for the accurate determination of dynamic parameters of the catalysis reaction.

  • Selective Determination of exo-1,4,-beta-Glucanases : Deshpande, Eriksson, & Pettersson (1984) formulated a selective procedure using synthetic substrates like p-nitrophenyl-beta-D-cellobioside for measuring exoglucanase activity in mixtures containing different cellulolytic enzymes (Deshpande, Eriksson, & Pettersson, 1984).

Future Directions

The compound is useful for biofuels research to measure cellulase activity for optimum ethanol production . This suggests potential future directions in biofuels research and development.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-nitrophenyl-beta-D-cellobioside plays a significant role in biochemical reactions, particularly in the detection and characterization of cellulase activity . It interacts with enzymes such as exoglucanase, endoglucanase, and β-glucosidase, which hydrolyze this compound to form p-nitrophenol .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for cellulase activity . By serving as a substrate for cellulase, it influences cell function by participating in the breakdown of cellulose, a key component of the cell wall in many organisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with cellulase enzymes . When this compound is hydrolyzed by these enzymes, it forms p-nitrophenol . This reaction can be used to measure the activity of cellulase enzymes, providing a valuable tool for studying these enzymes and their roles in various biological processes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role as a substrate for cellulase activity . As a substrate, it is consumed over time in reactions catalyzed by cellulase enzymes . The rate of this consumption can be used to measure the activity of these enzymes .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the breakdown of cellulose . It interacts with cellulase enzymes, which catalyze the hydrolysis of this compound to form p-nitrophenol .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its solubility in water and DMSO

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGBZYLCQCJGOG-KFRZSCGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is 2-chloro-4-nitrophenyl-beta-D-cellobioside used in the study of CenC?

A1: this compound serves as a chromogenic substrate for CenC. [] This means that when CenC cleaves the glycosidic bond in the molecule, it releases 2-chloro-4-nitrophenol. This compound is colored and can be easily detected and quantified using spectrophotometry. This allows researchers to measure the rate of CenC activity by monitoring the increase in color intensity over time. The use of this substrate provides a convenient and sensitive method to study the enzymatic activity of CenC. []

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